molecular formula C3H2ClF5O B8248199 (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

Cat. No. B8248199
M. Wt: 184.49 g/mol
InChI Key: JPGQOUSTVILISH-PVQJCKRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane” is a chemical compound with the molecular formula CHClFO. It has an average mass of 184.492 Da and a monoisotopic mass of 183.971436 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula CHClFO. It has one defined stereocentre .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 59.9±35.0 °C at 760 mmHg, and a vapour pressure of 210.5±0.1 mmHg at 25°C. Its enthalpy of vaporization is 29.0±3.0 kJ/mol, and it has a flash point of -10.0±25.9 °C. The index of refraction is 1.301, and it has a molar refractivity of 23.2±0.3 cm3 .

properties

IUPAC Name

(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGQOUSTVILISH-PVQJCKRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)F)(F)F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H](C(OC(F)F)(F)F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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